molecular formula C12H14N2O3 B13153064 4-(4-Acetylphenyl)-1-hydroxypiperazin-2-one

4-(4-Acetylphenyl)-1-hydroxypiperazin-2-one

Cat. No.: B13153064
M. Wt: 234.25 g/mol
InChI Key: OFINMUUURNCCSZ-UHFFFAOYSA-N
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Description

4-(4-Acetylphenyl)-1-hydroxypiperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetylphenyl)-1-hydroxypiperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with appropriate reagents. One common method includes the reaction of 4-hydroxyacetophenone with acryloyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-acetylphenyl acrylate, which can then undergo further reactions to form the desired piperazine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetylphenyl)-1-hydroxypiperazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-(4-Acetylphenyl)-1-hydroxypiperazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Acetylphenyl)-1-hydroxypiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, piperazine derivatives are known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine, which may have therapeutic effects in conditions such as Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Acetylphenyl)-1-hydroxypiperazin-2-one is unique due to its specific combination of an acetylphenyl group and a hydroxypiperazinone ring

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

4-(4-acetylphenyl)-1-hydroxypiperazin-2-one

InChI

InChI=1S/C12H14N2O3/c1-9(15)10-2-4-11(5-3-10)13-6-7-14(17)12(16)8-13/h2-5,17H,6-8H2,1H3

InChI Key

OFINMUUURNCCSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(C(=O)C2)O

Origin of Product

United States

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